molecular formula C20H17N3O3 B5701999 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5701999
M. Wt: 347.4 g/mol
InChI Key: XDEIMJBEAOONFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, also known as ISO-1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate its mechanism of action and potential applications in different fields.

Mechanism of Action

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione exerts its effects by inhibiting the activity of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a key role in various physiological and pathological processes. MIF is known to be involved in the regulation of immune responses, inflammation, and cell proliferation, and its overexpression has been linked to the development and progression of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of MIF activity, the suppression of tumor growth and angiogenesis, and the modulation of immune responses. 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione is its specificity for MIF, which makes it a useful tool for studying the role of this cytokine in various physiological and pathological processes. However, 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione, including the development of more potent and selective inhibitors of MIF, the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases, and the exploration of its effects on other physiological and pathological processes beyond its role in inflammation and immunity. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione and to assess its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 4-methylbenzohydrazide with ethyl chloroacetate to form 4-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate and acetic anhydride to produce 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of this compound with 3-bromopropionyl chloride to form 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. 2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of macrophages and other immune cells.

properties

IUPAC Name

2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-13-8-10-14(11-9-13)18-21-17(26-22-18)7-4-12-23-19(24)15-5-2-3-6-16(15)20(23)25/h2-3,5-6,8-11H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEIMJBEAOONFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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